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Compound of Interest

5-[(Dimethylamino)methyl]-2-
Compound Name:
furanmethanol

Cat. No.: B123954

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, physical
properties, and synthetic methodologies for 5-[(Dimethylamino)methyl]-2-furanmethanol
(CAS No. 15433-79-1). This compound is a key intermediate in the synthesis of various
pharmaceuticals, most notably as an impurity and building block in the production of Ranitidine.
[1][2] This document is intended to serve as a valuable resource for professionals engaged in
chemical synthesis, quality control, and drug development by consolidating available data into
a structured and accessible format.

Physicochemical Properties

5-[(Dimethylamino)methyl]-2-furanmethanol is a furan derivative with both a tertiary amine
and a primary alcohol functional group. A summary of its key physicochemical properties is
presented in Table 1.
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Property Value Source
Molecular Formula CsHi13NO:2 [2][3]
Molecular Weight 155.19 g/mol [3]

CAS Number 15433-79-1 [21[3]
Appearance Pale yellow oil [4]

- , 92-96 °C at 0.2-0.5
Boiling Point [2][5]
mmHg217.7 °C at 760 mmHg

Density 1.088 g/cm3 [2]

Flash Point 85.5°C [2]

- Slightly soluble in Chloroform,
Solubility [2]
Ethyl Acetate, and Methanol

Spectroscopic Data

Detailed experimental spectroscopic data for 5-[(Dimethylamino)methyl]-2-furanmethanol is
not extensively available in peer-reviewed literature. However, mass spectrometry data is
available from spectral databases, and expected NMR and IR characteristics can be predicted
based on the molecular structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectral data has been reported for this compound, typically acquired via gas
chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Parameter Description Source

lonization Mode Electron lonization (EI) [6]

_ Agilent 7920 A/5975; Bruker
Instrumentation ) [31[6]
Scion 436

Exact Mass 155.094628657 Da [3]
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While a full peak list is not publicly available, the molecular ion peak [M]* would be expected at

m/z 155. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-
CH20H, m/z 31), the dimethylamino group (-N(CHs)z2, m/z 44), and cleavage of the bond

between the furan ring and the dimethylaminomethyl group, leading to a prominent peak at m/z
58 for the [CH2=N(CHs3)2]* ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted)

Complete, experimentally verified NMR data for 5-[(Dimethylamino)methyl]-2-furanmethanol

is not readily found in the public domain. The following tables outline the expected chemical

shifts and multiplicities for *H and 3C NMR spectra based on the chemical structure and

analysis of similar furan derivatives.

'H NMR (Predicted)

Expected Chemical

Protons . Multiplicity Integration
Shift (ppm)
-N(CH3)2 ~22-24 Singlet 6H
-CH2-N(CHs3)2 ~34-36 Singlet 2H
-CH2-OH ~45-47 Singlet 2H
Furan ring H (at C3 &
~6.1-6.4 Doublets 2H
C4)
-OH Variable Broad Singlet 1H

13C NMR (Predicted)

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/product/b123954?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Carbon Atom Expected Chemical Shift (ppm)
-N(CH3)2 ~ 45

-CH2-N(CHs)2 ~55

-CH2-OH ~58

Furan ring C (at C3 & C4) ~108 - 112

Furan ring C (at C2 & C5) ~ 150 - 160

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum for this compound is not publicly available. The expected

characteristic absorption bands based on its functional groups are listed below.

. Expected Wavenumber
Functional Group

Description of Vibration

(cm™)
O-H (Alcohol) 3200 - 3600 Broad, stretching
C-H (sp? - Aliphatic) 2800 - 3000 Stretching
C-H (sp? - Furan) 3000 - 3100 Stretching
C=C (Furan ring) ~ 1500 - 1600 Stretching
C-0O (Alcohol) ~ 1000 - 1260 Stretching
C-N (Amine) ~ 1000 - 1250 Stretching

Experimental Protocols

The synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol is well-documented in patent

literature. A common and efficient method is the Mannich reaction, which utilizes 2-

furanmethanol and a dimethylaminomethylating agent.[5][7]

Synthesis via Mannich Reaction with

bis(dimethylamino)methane
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This procedure is adapted from established patent literature and is known for providing good
yields and purity.[5][7]

Reagents and Materials:

2-Furanmethanol

o bis(dimethylamino)methane

» Acetic acid

e 40% Aqueous sodium hydroxide
o Ethyl acetate

e |ce

» Round-bottom flask

o Stirrer

e Cooling bath

« Distillation apparatus
Procedure:

e A solution of 2-furanmethanol (1.0 mol) in acetic acid (1000 ml) is prepared in a round-
bottom flask and cooled to 10 °C with stirring.

e A solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) is added dropwise
to the cooled 2-furanmethanol solution.

e The reaction mixture is stirred at room temperature for 18 hours.
e The acetic acid is removed under reduced pressure at 60 °C.

e The residue is cooled, and ice (200 g) is added.
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e The mixture is made basic by the slow addition of 40% aqueous sodium hydroxide, with
external cooling to manage the exothermic reaction.

e The basic mixture is extracted with ethyl acetate.
» The combined ethyl acetate extracts are dried and the solvent is evaporated.

e The crude product is purified by distillation under reduced pressure (92-96 °C at 0.2-0.5
mmHg) to yield 5-[(Dimethylamino)methyl]-2-furanmethanol.

Synthetic Workflow

The synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol via the Mannich reaction can
be visualized as a straightforward workflow.

Starting Materials

bis(dimethyl th . e .
is(dimethylamino)methane Reaction Step ‘Workup and Purification Final Product

y Aceinanmeh Reacton 16) }—» Acetic Acid Removal }—» Basification (NaOH) }—» Ethyl Acetate Extraction H Distillation 5-[(Dimethylamino)methyl]-2-furanmethanol

2-Furanmethanol

Click to download full resolution via product page

Caption: Synthetic workflow for 5-[(Dimethylamino)methyl]-2-furanmethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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